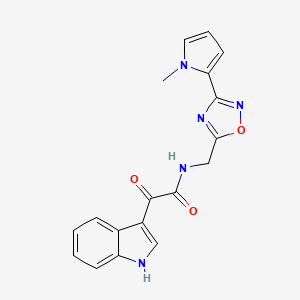
2-(1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C18H15N5O3 and its molecular weight is 349.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxoacetamide is a derivative of indole and oxadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features an indole moiety linked to an oxadiazole ring through a methyl group, which enhances its potential biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of indole and oxadiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Iodoindole | S. aureus | 0.98 µg/mL |
| Oxadiazole Derivative | MRSA | 1 µg/mL |
| Indole Derivative | Mycobacterium tuberculosis | 3.90 µg/mL |
These findings suggest that the compound may also possess similar antimicrobial properties due to its structural features.
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the indole structure can inhibit the proliferation of various cancer cell lines.
Case Studies
-
Study on Indole-Oxadiazole Derivatives :
A study evaluated the cytotoxic effects of several indole-based compounds against different cancer cell lines. The results showed that certain analogs significantly inhibited cell growth in A549 lung cancer cells and other tumor types. -
Mechanism of Action :
The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression. Molecular docking studies indicated strong binding affinities to key proteins involved in cancer cell survival.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Indole-Oxadiazole A | A549 | 5.12 |
| Indole-Oxadiazole B | HeLa | 7.34 |
| Indole-Oxadiazole C | MCF7 | 6.89 |
Antioxidant Activity
The antioxidant potential of this compound has also been explored in vitro. Compounds with indole and oxadiazole rings can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage.
Research Findings
A study reported that specific indole derivatives could protect fibroblasts from oxidative damage induced by glutathione depletion, demonstrating their potential as therapeutic agents in oxidative stress-related diseases.
属性
IUPAC Name |
2-(1H-indol-3-yl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-23-8-4-7-14(23)17-21-15(26-22-17)10-20-18(25)16(24)12-9-19-13-6-3-2-5-11(12)13/h2-9,19H,10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUISBMZTDXLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














